![molecular formula C5H11ClN2 B2711478 2-Aminopentanenitrile hydrochloride CAS No. 111013-52-6](/img/structure/B2711478.png)
2-Aminopentanenitrile hydrochloride
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Overview
Description
2-Aminopentanenitrile hydrochloride is a chemical compound with the CAS Number: 111013-52-6 . It has a molecular weight of 134.61 and its IUPAC name is 2-aminopentanenitrile hydrochloride .
Molecular Structure Analysis
The InChI code for 2-Aminopentanenitrile hydrochloride is1S/C5H10N2.ClH/c1-2-3-5(7)4-6;/h5H,2-3,7H2,1H3;1H
. This indicates the connectivity and hydrogen count of its atoms . Physical And Chemical Properties Analysis
2-Aminopentanenitrile hydrochloride is a solid at room temperature .Scientific Research Applications
Synthesis of Aminobutanenitrile Derivatives
2-Aminopentanenitrile hydrochloride serves as a precursor or intermediate in the synthesis of various compounds. For example, Capon et al. (2020) discuss an improved synthesis method for 4-aminobutanenitrile, a compound with significant applications in creating therapeutics for neurological disorders such as Parkinson’s and Alzheimer’s diseases. The study highlights the use of hydrochloride salts for stabilizing sensitive intermediates, indicating a similar potential application for 2-aminopentanenitrile hydrochloride in synthesizing industrially and pharmaceutically relevant compounds (Capon, Avery, Purdey, & Abell, 2020).
Biocatalysis and Metabolic Engineering
In the realm of metabolic engineering, 2-aminopentanenitrile hydrochloride can be utilized in designing pathways for the production of biofuels and biochemicals. Cann and Liao (2009) explored the synthesis of pentanol isomers through engineered microorganisms, demonstrating the potential of metabolic pathways in creating compounds with applications as biofuels. While this study focuses on pentanol, the methodologies could be adapted for synthesizing aminonitrile derivatives, showcasing the broader applicability of 2-aminopentanenitrile hydrochloride in renewable energy and chemical production (Cann & Liao, 2009).
Novel Catalytic Processes
Research on catalysis often involves the development of new methods for selective functional group transformations. Yoshida et al. (2012) reported on the chemoselective acylation of diol derivatives, a process that could be relevant for derivatives of 2-aminopentanenitrile hydrochloride. This study illustrates the importance of molecular recognition in catalyst design, potentially guiding the development of novel catalytic systems for the selective modification of aminonitrile derivatives (Yoshida, Shigeta, Furuta, & Kawabata, 2012).
Antioxidant and Antibacterial Studies
The study by Ejidike and Ajibade (2015) on metal(II) complexes of Schiff base ligands derived from aminonitrile compounds sheds light on the potential biomedical applications of 2-aminopentanenitrile hydrochloride derivatives. Such compounds exhibit significant antioxidant and antibacterial activities, suggesting that 2-aminopentanenitrile hydrochloride could serve as a building block in designing new therapeutic agents (Ejidike & Ajibade, 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-aminopentanenitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.ClH/c1-2-3-5(7)4-6;/h5H,2-3,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZCPMSGTGJHJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminopentanenitrile hydrochloride |
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